molecular formula C21H21FN2O2 B2876462 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide CAS No. 899964-13-7

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide

Cat. No. B2876462
CAS RN: 899964-13-7
M. Wt: 352.409
InChI Key: NQWQWTMNQVZKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide” is a synthetic compound. The molecule contains a total of 39 bond(s), including 21 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 tertiary amide .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropanecarbonyl group attached to a 3,4-dihydro-2H-quinolin-6-yl group, which is further attached to a 4-fluorophenyl acetamide group .

Scientific Research Applications

Insecticidal Activities

This compound has been explored for its potential use as an insecticide. The insect ryanodine receptor (RyR) is a promising target for novel insecticides. Compounds like this one could be designed and synthesized to target RyR, potentially offering a new class of insecticides with specific modes of action .

Medical Research - Cabozantinib Intermediate

The compound serves as a key intermediate in the synthesis of Cabozantinib (S)-malate . This is significant in medical research, particularly in the development of treatments for diseases like cancer. Cabozantinib is a medication used to treat medullary thyroid cancer and a type of kidney cancer called advanced renal cell carcinoma .

Chemical Synthesis - Process Improvement

Research has been conducted on improving the synthesis processes of related compounds. This includes optimizing reaction conditions, increasing yields, and reducing the environmental impact of chemical synthesis .

Computational Chemistry - Molecular Docking

Molecular docking studies can be performed with this compound to predict its binding mode to protein receptors. This is crucial in drug design and discovery, where the compound’s potential as a drug candidate can be assessed .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-17-7-3-14(4-8-17)12-20(25)23-18-9-10-19-16(13-18)2-1-11-24(19)21(26)15-5-6-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWQWTMNQVZKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide

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